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alpha-Glucosamine 1-phosphate

Cat. No.: B15089102
M. Wt: 259.15 g/mol
InChI Key: YMJBYRVFGYXULK-UHFFFAOYSA-N
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Description

Significance in Fundamental Biochemical Processes

α-D-Glucosamine 1-phosphate is a key metabolite in the hexosamine biosynthesis pathway (HBP). wikipedia.org This pathway is responsible for producing uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital building block for a wide array of complex molecules. wikipedia.orgresearchgate.net These include glycoproteins, glycolipids, and proteoglycans, which are integral to cellular structure and function. wikipedia.orgwikipedia.org The synthesis of UDP-GlcNAc from fructose-6-phosphate (B1210287) involves a series of enzymatic reactions, with α-D-glucosamine 1-phosphate serving as a critical intermediate. nih.gov

The reaction catalyzed by glucosamine-1-phosphate N-acetyltransferase is a key step, where acetyl-CoA donates an acetyl group to α-D-glucosamine 1-phosphate to form N-acetyl-α-D-glucosamine 1-phosphate. wikipedia.org This product is then converted to UDP-GlcNAc. wikipedia.org The bifunctional enzyme glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) is central to this process in bacteria, catalyzing two sequential steps in the pathway. nih.govnih.gov

Overview of Central Metabolic Roles

The central metabolic role of α-D-glucosamine 1-phosphate lies in its function as a precursor for UDP-GlcNAc. wikipedia.org UDP-GlcNAc is a high-energy donor substrate for glycosyltransferases, which are enzymes that attach sugar moieties to proteins and lipids. wikipedia.org This process, known as glycosylation, is a fundamental post-translational modification that influences protein folding, stability, and function.

Furthermore, UDP-GlcNAc is essential for the synthesis of glycosaminoglycans, which are major components of the extracellular matrix and connective tissues. wikipedia.org In bacteria, UDP-GlcNAc is a crucial precursor for the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. nih.gov This makes the enzymes involved in the synthesis of α-D-glucosamine 1-phosphate and its subsequent conversion to UDP-GlcNAc potential targets for the development of novel antibiotics. wikipedia.org

The metabolic pathways involving α-D-glucosamine 1-phosphate are tightly regulated. For instance, the activity of the GlmU enzyme in bacteria can be influenced by end-product inhibition. nih.gov In eukaryotes, the enzymes involved in UDP-GlcNAc biosynthesis differ from their prokaryotic counterparts, offering possibilities for selective therapeutic intervention. wikipedia.org

Interactive Data Table: Key Enzymes in α-D-Glucosamine 1-Phosphate Metabolism

EnzymeEC NumberFunctionOrganism Type
Glucosamine-1-phosphate N-acetyltransferase2.3.1.157Catalyzes the transfer of an acetyl group from acetyl-CoA to α-D-glucosamine 1-phosphate. wikipedia.orgProkaryotes
Glucosamine-phosphate N-acetyltransferase (GNA)2.3.1.4Catalyzes the transfer of an acetyl group from acetyl-CoA to glucosamine-6-phosphate. wikipedia.orgEukaryotes
Phosphoglucosamine mutase (GlmM)---Catalyzes the isomerization of glucosamine-6-phosphate to glucosamine-1-phosphate. nih.govBacteria
Glucosamine-6-phosphate synthase (GlmS)---Catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate and glutamine. nih.govBacteria
N-acetyl-glucosamine-1-phosphate uridyltransferase (GlmU)---A bifunctional enzyme in bacteria that catalyzes the synthesis of UDP-N-acetylglucosamine. nih.govnih.govBacteria

Interactive Data Table: Chemical Properties of α-D-Glucosamine 1-Phosphate

PropertyValueSource
Molecular FormulaC6H14NO8PPubChem nih.gov
Molecular Weight259.15 g/mol PubChem nih.gov
IUPAC Name[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate (B84403)PubChem nih.gov
CAS Number2152-75-2Sigma-Aldrich epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14NO8P B15089102 alpha-Glucosamine 1-phosphate

Properties

IUPAC Name

[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJBYRVFGYXULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways Involving α D Glucosamine 1 Phosphate

Hexosamine Biosynthetic Pathway (HBP) Intermediacy

α-D-Glucosamine 1-phosphate is a key molecule within the hexosamine biosynthetic pathway (HBP), a fundamental metabolic route that funnels glucose into the production of amino sugars. These sugars are vital for the synthesis of a wide array of macromolecules.

Conversion from D-Glucosamine 6-Phosphate via Phosphoglucosamine Mutase (EC 5.4.2.10)

The formation of α-D-glucosamine 1-phosphate is catalyzed by the enzyme phosphoglucosamine mutase (EC 5.4.2.10). wikipedia.org This enzyme facilitates the reversible isomerization of D-glucosamine 6-phosphate to α-D-glucosamine 1-phosphate. wikipedia.org This reaction is a critical step in the pathway that provides the necessary precursors for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a key building block for both peptidoglycan and lipopolysaccharides in bacteria. creative-enzymes.comqmul.ac.uk The enzyme belongs to the α-D-phosphohexomutase superfamily and its mechanism involves a phosphorylated enzyme intermediate. wikipedia.orguniprot.org In Escherichia coli, the enzyme is activated by phosphorylation and can be autophosphorylated by intermediates like α-D-glucosamine 1,6-bisphosphate. creative-enzymes.comqmul.ac.uk

Acetylation to N-Acetyl-α-D-Glucosamine 1-Phosphate via Glucosamine-1-Phosphate N-Acetyltransferase (EC 2.3.1.157)

Following its formation, α-D-glucosamine 1-phosphate undergoes acetylation in a reaction catalyzed by glucosamine-1-phosphate N-acetyltransferase (EC 2.3.1.157). qmul.ac.ukwikipedia.org This enzyme transfers an acetyl group from acetyl-CoA to the amino group of α-D-glucosamine 1-phosphate, yielding N-acetyl-α-D-glucosamine 1-phosphate and coenzyme A (CoA). qmul.ac.ukwikipedia.org In many bacteria, including E. coli, this enzyme is part of a bifunctional protein known as GlmU, which also possesses UDP-N-acetylglucosamine diphosphorylase activity. qmul.ac.ukresearchgate.net This bifunctional nature allows for the efficient channeling of the substrate through two consecutive steps in the UDP-GlcNAc biosynthetic pathway.

Downstream Transformation to UDP-N-Acetylglucosamine (UDP-GlcNAc)

The N-acetylated product, N-acetyl-α-D-glucosamine 1-phosphate, serves as the direct precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). sigmaaldrich.com This reaction is catalyzed by the uridyltransferase activity of the bifunctional GlmU enzyme (EC 2.7.7.23). researchgate.net The enzyme facilitates the transfer of a UMP moiety from UTP to N-acetyl-α-D-glucosamine 1-phosphate, releasing pyrophosphate. researchgate.net UDP-GlcNAc is a high-energy donor substrate essential for numerous glycosylation reactions. wikipedia.org

Role in Bacterial Cell Wall Peptidoglycan Synthesis

The end product of the pathway involving α-D-glucosamine 1-phosphate, UDP-GlcNAc, is a fundamental building block for peptidoglycan, the major structural component of the bacterial cell wall. nih.gov Peptidoglycan synthesis begins in the cytoplasm with the formation of UDP-GlcNAc. nih.gov This molecule is then converted to UDP-N-acetylmuramic acid (UDP-MurNAc), and subsequently, a pentapeptide is added to form the Park's nucleotide. nih.gov This precursor is then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer. The availability of UDP-GlcNAc, and therefore the activity of the pathway involving α-D-glucosamine 1-phosphate, is essential for maintaining cell wall integrity and bacterial viability. creative-enzymes.comqmul.ac.uk

Involvement in Bacterial Lipopolysaccharide Biosynthesis

In Gram-negative bacteria, α-D-glucosamine 1-phosphate is also a crucial precursor for the synthesis of lipopolysaccharide (LPS), a major component of the outer membrane. creative-enzymes.comqmul.ac.uk The lipid A portion of LPS, which anchors the molecule in the outer membrane, is a disaccharide of glucosamine (B1671600). ocl-journal.orgresearchgate.net The synthesis of lipid A begins with the acylation of UDP-GlcNAc. The core oligosaccharide and the O-antigen are then sequentially added to the lipid A anchor. nih.gov Therefore, the metabolic pathway that produces UDP-GlcNAc from α-D-glucosamine 1-phosphate is vital for the biogenesis of the outer membrane in Gram-negative bacteria, contributing to their structural integrity and providing a barrier against the external environment. nih.gov

Interactive Data Tables

Contribution to Diverse Protein and Lipid Glycosylation Pathways

α-D-Glucosamine 1-phosphate is a central precursor in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a high-energy donor substrate essential for multiple glycosylation pathways. wikipedia.orgnih.gov While not always directly incorporated, its conversion to UDP-GlcNAc is a critical control point for the synthesis of glycoproteins and certain glycolipids.

The primary route through which α-D-glucosamine 1-phosphate contributes to protein glycosylation is via the hexosamine biosynthesis pathway (HBP). In this pathway, α-D-glucosamine 1-phosphate is first acetylated to form N-acetyl-α-D-glucosamine 1-phosphate. wikipedia.orgnih.gov This acetylated derivative is then converted to UDP-GlcNAc. wikipedia.orgnih.gov UDP-GlcNAc is the direct donor for N-linked glycosylation, where complex oligosaccharide chains are attached to asparagine residues of proteins, and O-linked glycosylation, the attachment of single N-acetylglucosamine residues to serine or threonine residues (O-GlcNAcylation). wikipedia.orgoup.com These modifications are crucial for protein folding, stability, trafficking, and function.

While the role of α-D-glucosamine 1-phosphate in protein glycosylation is primarily indirect, through its conversion to UDP-GlcNAc, there is evidence of direct incorporation of glucosamine into glycoproteins and glycolipids in certain organisms. nih.gov Furthermore, research has identified glucosamine-derived phospholipids (B1166683) in bacteria, such as a triacyl glucosamine 1-phosphate in Escherichia coli, suggesting a more direct role in lipid modification than previously understood. nih.gov This finding points to the existence of diverse lipid glycosylation pathways that may utilize glucosamine-based precursors.

Occurrence and Metabolic Contexts Across Biological Domains

The metabolic pathways involving α-D-glucosamine 1-phosphate are conserved across prokaryotic and eukaryotic domains, highlighting its fundamental importance in cellular life. However, the specific contexts and downstream applications of this molecule can vary significantly.

Prokaryotic Metabolic Pathways

In prokaryotes, α-D-glucosamine 1-phosphate is a key metabolite in the synthesis of peptidoglycan, a major component of the bacterial cell wall. The pathway begins with the conversion of glucosamine-6-phosphate to glucosamine-1-phosphate by the enzyme phosphoglucosamine mutase (GlmM). Subsequently, the bifunctional enzyme GlmU catalyzes two sequential reactions: the acetylation of α-D-glucosamine 1-phosphate to N-acetyl-α-D-glucosamine 1-phosphate, and the subsequent reaction with UTP to form UDP-N-acetylglucosamine. nih.govnih.gov UDP-GlcNAc is an essential precursor for the synthesis of the peptidoglycan repeating unit. researchgate.net The essentiality of these enzymes for bacterial growth makes them attractive targets for the development of novel antibiotics. nih.gov

Beyond peptidoglycan synthesis, α-D-glucosamine 1-phosphate is also a precursor for the synthesis of other cell surface polysaccharides and has been found in unusual lipid A structures in some marine bacteria.

Eukaryotic Metabolic Pathways

In eukaryotes, α-D-glucosamine 1-phosphate is a central intermediate in the highly conserved hexosamine biosynthesis pathway (HBP). nih.govnih.gov This pathway shunts a small percentage of glucose metabolism towards the synthesis of UDP-GlcNAc. mdpi.com The process starts with the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate. This is then isomerized to glucosamine-1-phosphate, which is subsequently acetylated to N-acetyl-glucosamine-1-phosphate and finally converted to UDP-GlcNAc. nih.govmdpi.comfrontiersin.org

UDP-GlcNAc is a vital substrate for various glycosyltransferases in eukaryotes, participating in the synthesis of N-linked and O-linked glycoproteins, proteoglycans, and glycolipids. wikipedia.orgoup.com These complex molecules are involved in a myriad of cellular functions, including cell-cell recognition, signaling, and immune responses. The flux through the HBP and the availability of UDP-GlcNAc are tightly regulated and have been linked to various physiological and pathological states. α-D-Glucosamine 1-phosphate has been identified as a metabolite in Saccharomyces cerevisiae (baker's yeast). ebi.ac.uk

Enzymology of α D Glucosamine 1 Phosphate Transformations

Phosphoglucosamine Mutase (GlmM/PNGM; EC 5.4.2.10)

Phosphoglucosamine mutase (GlmM), also known as PNGM, is a crucial enzyme that catalyzes the reversible interconversion of α-D-glucosamine 1-phosphate and D-glucosamine 6-phosphate. researchgate.netwikipedia.org This reaction is an essential step in the pathway for UDP-N-acetylglucosamine biosynthesis, a precursor for bacterial cell wall synthesis. expasy.orgqmul.ac.uk

Catalytic Mechanism and Reversibility of the Reaction

The phosphorylated enzyme binds to the substrate, D-glucosamine 6-phosphate.

The phosphoryl group from a conserved serine residue in the active site is transferred to the C1 position of the substrate, forming the intermediate α-D-glucosamine 1,6-bisphosphate and leaving the enzyme in a dephosphorylated state. nih.gov

The intermediate reorients within the active site. acs.org

The phosphoryl group from the C6 position of the intermediate is transferred back to the serine residue, regenerating the active, phosphorylated enzyme and releasing the product, α-D-glucosamine 1-phosphate. nih.gov

This reorientation of the intermediate within the active site is a key feature of the α-D-phosphohexomutase superfamily, to which GlmM belongs, and is critical for the reversibility of the reaction. acs.org

Enzymatic Activation and Autophosphorylation Mechanisms

For GlmM to be active, it must be in a phosphorylated state. nih.govnih.gov The enzyme can be activated through autophosphorylation. In vitro studies with Escherichia coli GlmM have shown that the enzyme can autophosphorylate in the presence of ATP and a divalent cation, such as Mg²⁺. qmul.ac.uknih.gov This autophosphorylation occurs at a specific serine residue (Ser102 in E. coli GlmM) located within the active site. nih.govnih.gov The phosphate (B84403) group can also be provided by α-D-glucosamine 1,6-bisphosphate or α-D-glucose 1,6-bisphosphate. expasy.orgqmul.ac.uk The phosphorylation state of the enzyme has been shown to influence its flexibility, with the phosphorylated, active form exhibiting decreased flexibility compared to the dephosphorylated, inactive form. acs.org

Substrate Specificity and Analogous Phosphosugar Interconversions

GlmM exhibits a high degree of specificity for its primary substrates, α-D-glucosamine 1-phosphate and D-glucosamine 6-phosphate. However, it can also catalyze the interconversion of α-D-glucose 1-phosphate and D-glucose 6-phosphate, albeit at a significantly lower rate, approximately 1400-fold less efficiently than with its preferred substrates. expasy.orgnih.gov This broader substrate tolerance is a characteristic of the α-D-phosphohexomutase superfamily, which includes enzymes with varying specificities for glucose, mannose, and N-acetylglucosamine phosphosugars. nih.govnih.gov Interestingly, a single amino acid change in E. coli GlmM (Ser100 to threonine) was found to increase its phosphoglucomutase activity 20-fold, highlighting the subtle structural determinants of substrate specificity. nih.gov

Comparative Enzymatic Characteristics Across Species

Phosphoglucosamine mutases are evolutionarily conserved enzymes found in a wide range of bacteria. acs.org While the core catalytic mechanism is conserved, there are variations in the enzymatic characteristics across different species. For example, GlmM from Escherichia coli, Helicobacter pylori, and Staphylococcus aureus have all been characterized and shown to be essential for their respective organisms. qmul.ac.uk Crystal structures of GlmM from Bacillus anthracis and Francisella tularensis reveal a similar dimeric quaternary structure and conserved active site features. wikipedia.org However, a putative GlmM from the thermophilic bacterium Aquifex aeolicus shows significant structural differences, suggesting the existence of subclasses within the PNGM family. rsc.org Bacterial GlmM enzymes have also been reported to possess a secondary phosphomannomutase (PMM) activity. researchgate.net

Glucosamine-1-Phosphate N-Acetyltransferase (GlmU/GNA1 acetyltransferase activity; EC 2.3.1.157)

Glucosamine-1-phosphate N-acetyltransferase, also known as GlmU in bacteria, catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of α-D-glucosamine 1-phosphate. qmul.ac.ukwikipedia.org This reaction yields N-acetyl-α-D-glucosamine 1-phosphate and Coenzyme A. qmul.ac.uk

Catalytic Mechanism of Acetyl Group Transfer

The catalytic mechanism of the acetyltransferase activity of GlmU involves the direct transfer of the acetyl group from acetyl-CoA to α-D-glucosamine 1-phosphate. In many bacteria, such as E. coli, Bacillus subtilis, and Haemophilus influenzae, the GlmU enzyme is bifunctional, also possessing UDP-N-acetylglucosamine diphosphorylase activity, which catalyzes the subsequent step in the pathway. qmul.ac.ukgenome.jp Studies on the E. coli GlmU have shown that the acetyltransfer reaction precedes the uridylyltransfer. qmul.ac.uk The acetyltransferase activity is sensitive to thiol-alkylating agents, suggesting the presence of an essential cysteine residue in or near the active site. nih.gov The reaction is also inhibited by its product, N-acetylglucosamine-1-phosphate, and by UDP-N-acetylmuramic acid, a downstream product in the peptidoglycan pathway, indicating a mechanism of feedback regulation. nih.gov

Bifunctional Nature and Co-Purified Uridylyltransferase Activity (EC 2.7.7.23)

The enzyme N-acetylglucosamine-1-phosphate uridyltransferase, commonly known as GlmU, is a cornerstone in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for peptidoglycan and lipopolysaccharide synthesis in bacteria. nih.govnih.gov A remarkable feature of bacterial GlmU is its bifunctional nature, housing two distinct catalytic activities within a single polypeptide chain. ebi.ac.uk

In bacteria such as Escherichia coli, GlmU catalyzes the final two sequential steps in the UDP-GlcNAc biosynthetic pathway. uniprot.org The C-terminal domain of the protein possesses glucosamine-1-phosphate N-acetyltransferase activity (EC 2.3.1.157), which is responsible for the acetylation of glucosamine-1-phosphate (GlcN-1-P) to yield N-acetyl-α-D-glucosamine 1-phosphate (GlcNAc-1-P). uniprot.orgnih.gov Subsequently, the N-terminal domain exhibits uridylyltransferase activity (EC 2.7.7.23), transferring a UMP moiety from UTP to GlcNAc-1-P to produce UDP-GlcNAc and pyrophosphate. uniprot.orgnih.govqmul.ac.uk

The two active sites are functionally autonomous and are located in structurally distinct domains. nih.gov The N-terminal uridylyltransferase domain typically displays a Rossmann-like fold, while the C-terminal acetyltransferase domain forms a unique left-handed β-helix. ebi.ac.uknih.gov The co-purification of these two enzymatic activities was a key finding in understanding the consolidated pathway in bacteria, highlighting an efficient channeling of the intermediate substrate, GlcNAc-1-P. qmul.ac.uk In contrast, in eukaryotes, these two enzymatic functions are carried out by separate, distinct proteins. frontiersin.orgmdpi.com

FeatureDescription
Enzyme GlmU
EC Numbers 2.3.1.157 (acetyltransferase) and 2.7.7.23 (uridylyltransferase)
N-Terminal Domain Catalyzes the uridylyltransfer from UTP to GlcNAc-1-P. ebi.ac.uknih.gov
C-Terminal Domain Catalyzes the CoA-dependent acetylation of GlcN-1-P. ebi.ac.uknih.gov
Product UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov

Allosteric and Competitive Inhibition Modalities

Competitive Inhibition: Competitive inhibitors typically mimic the structure of the natural substrates (GlcNAc-1-P or UTP) and bind to the uridylyltransferase active site, thereby preventing the substrate from binding. The product of the uridylyltransferase reaction, UDP-GlcNAc, can also act as a feedback inhibitor. In E. coli, the enzyme is also inhibited by UDP-N-acetylmuramic acid, a downstream product specific to the peptidoglycan pathway. uniprot.org

Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. khanacademy.orgyoutube.comyoutube.com This mode of inhibition is significant as it can offer higher specificity compared to active-site inhibitors. For instance, a small-molecule inhibitor has been identified that binds to an allosteric site adjacent to the GlcNAc-1-P binding region in Haemophilus influenzae GlmU. nih.gov This binding event is proposed to prevent the necessary structural rearrangements for the catalytic reaction to occur. nih.gov Another example is the inhibitor Oxa33, which targets the uridylyltransferase activity of M. tuberculosis GlmU allosterically. nih.gov Allosteric regulation provides a sophisticated "dimmer switch" control over enzyme function, rather than a simple on/off mechanism. nih.gov

Enzymatic Properties in Pathogenic Microorganisms

The essential role of GlmU in producing precursors for the bacterial cell wall makes it a validated and attractive target for the development of new antibiotics, particularly against resilient pathogens like Mycobacterium tuberculosis (Mtb). nih.govnih.gov The glmU gene is essential for the optimal growth of Mtb. nih.gov Depletion of GlmU in Mtb leads to a significant decrease in cell viability, underscoring its importance for the pathogen's survival. mdpi.com

Kinetic studies have revealed important characteristics of GlmU in various pathogens. For example, in M. tuberculosis, the presence of acetyl-coenzyme A has been shown to have an inhibitory effect on the uridyltransferase activity, suggesting a mechanism of cross-talk between the two active sites. nih.gov The development of inhibitors against the uridyltransferase activity of Mtb GlmU is an active area of research. nih.gov However, a challenge in developing Mtb-specific inhibitors is the structural similarity to human enzymes that perform a similar function. mdpi.com Researchers are exploring differences in the substrate-binding pockets between the bacterial and human enzymes to design selective inhibitors. mdpi.comnih.gov

PathogenSignificance of GlmUResearch Findings
Mycobacterium tuberculosis Essential for growth and cell wall synthesis. nih.govmdpi.comA target for novel anti-tuberculosis drugs. nih.gov The uridyltransferase activity is considered the rate-limiting step. nih.gov
Haemophilus influenzae Essential for peptidoglycan and lipopolysaccharide biosynthesis. nih.govCrystal structure with an allosteric inhibitor has been determined, providing a basis for structure-based drug design. nih.gov
Escherichia coli Essential for cell wall synthesis and viability. uniprot.orgThe bifunctional nature and kinetic properties have been extensively studied. ebi.ac.ukuniprot.org

Phosphoacetylglucosamine Mutase (PAGM; EC 5.4.2.3)

Phosphoacetylglucosamine mutase (PAGM), also known as acetylglucosamine phosphomutase, is a key enzyme in the metabolism of amino sugars. qmul.ac.ukwikipedia.org It belongs to the isomerase family, specifically the phosphotransferases, which catalyze the intramolecular transfer of phosphate groups. wikipedia.org This enzyme is crucial in the pathway leading to the synthesis of UDP-GlcNAc.

Isomerization of N-Acetyl-α-D-Glucosamine 1-Phosphate to N-Acetyl-D-Glucosamine 6-Phosphate

The primary function of PAGM is to catalyze the reversible isomerization of N-acetyl-α-D-glucosamine 1-phosphate to N-acetyl-D-glucosamine 6-phosphate. qmul.ac.ukwikipedia.orgexpasy.org This reaction is a critical step in the hexosamine biosynthetic pathway, linking the formation of the 1-phosphate isomer to the 6-phosphate isomer, which can then be utilized in other metabolic routes.

Reaction Catalyzed by PAGM: N-acetyl-α-D-glucosamine 1-phosphate ⇌ N-acetyl-D-glucosamine 6-phosphate wikipedia.org

Effectors and Allosteric Control

The activity of phosphoacetylglucosamine mutase is regulated by effectors. The enzyme requires N-acetyl-α-D-glucosamine 1,6-bisphosphate as an essential cofactor and activator for the reaction to proceed. qmul.ac.ukexpasy.orggenome.jp This compound participates in the phosphate transfer mechanism, acting as a phosphoryl group donor to the enzyme, which then transfers it to the substrate. This mechanism is characteristic of several phosphomutases. The regulation of enzyme activity through such effectors is a common strategy in metabolic pathways to ensure that the flow of metabolites is controlled according to the cell's needs. nih.govresearchgate.net

UDP-N-Acetylhexosamine Pyrophosphorylase / N-Acetylglucosamine-1-P Uridylyltransferase (EC 2.7.7.23)

UDP-N-acetylhexosamine pyrophosphorylase, also referred to as N-acetylglucosamine-1-P uridylyltransferase, is the enzyme responsible for the final step in the de novo synthesis of UDP-GlcNAc. frontiersin.orguniprot.org Its systematic name is UTP:N-acetyl-α-D-glucosamine-1-phosphate uridylyltransferase. qmul.ac.uk

This enzyme catalyzes the reaction between UTP and N-acetyl-α-D-glucosamine 1-phosphate to form UDP-N-acetyl-α-D-glucosamine and pyrophosphate. qmul.ac.uk

Reaction Catalyzed by EC 2.7.7.23: UTP + N-acetyl-α-D-glucosamine 1-phosphate ⇌ diphosphate (B83284) + UDP-N-acetyl-α-D-glucosamine qmul.ac.uk

In bacteria, this enzymatic activity is part of the bifunctional GlmU protein. qmul.ac.ukgenome.jp In contrast, in plants and animals, it is a monofunctional enzyme. qmul.ac.uk The human enzyme, UAP1, can also utilize N-acetyl-α-D-galactosamine 1-phosphate as a substrate to produce UDP-N-acetylgalactosamine (UDP-GalNAc). uniprot.org There are different isoforms of this enzyme, such as AGX1 and AGX2 in humans, which exhibit varying substrate preferences. uniprot.org Isoform AGX1 shows higher activity towards galactosamine 1-phosphate, while isoform AGX2 is more active with glucosamine (B1671600) 1-phosphate. uniprot.org

Pyrophosphorylase Activity in Nucleotide Sugar Synthesis

The synthesis of nucleotide sugars is a critical process in cellular metabolism, providing activated sugar donors for the biosynthesis of polysaccharides, glycoproteins, and glycolipids. In bacteria, the bifunctional enzyme GlmU plays a central role in the production of UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc), an essential precursor for peptidoglycan biosynthesis. nih.govembopress.org This enzyme possesses both acetyltransferase and pyrophosphorylase (specifically, uridyltransferase) activities, catalyzing the final two steps in the pathway. uniprot.orgnih.gov

The process begins with the C-terminal acetyltransferase domain of GlmU, which catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to α-D-glucosamine 1-phosphate (GlcN-1-P). uniprot.orgwikipedia.org This reaction yields N-acetyl-α-D-glucosamine 1-phosphate (GlcNAc-1-P) and coenzyme A (CoA). wikipedia.org Subsequently, the N-terminal uridyltransferase domain of GlmU catalyzes the transfer of a uridylyl group from uridine (B1682114) triphosphate (UTP) to GlcNAc-1-P. embopress.orgnih.gov This pyrophosphorylase activity results in the formation of UDP-GlcNAc and pyrophosphate. embopress.org The uridyltransfer reaction is dependent on the presence of divalent metal ions, typically Mg²⁺, which are essential for catalysis. nih.gov

The GlmU enzyme exhibits high specificity for its natural substrates, UTP and GlcNAc-1-P. nih.gov Structural and kinetic studies have revealed the molecular basis for this specificity and have shown that the binding of substrates occurs in a sequential and ordered manner. nih.gov The bifunctional nature of GlmU allows for efficient channeling of the intermediate, GlcNAc-1-P, from the acetyltransferase active site to the uridyltransferase active site.

Table 1: Enzymatic Reactions in UDP-GlcNAc Synthesis Catalyzed by GlmU

Reaction Step Enzyme Domain Substrates Products Enzyme Commission (EC) Number
Acetyltransfer C-terminal Acetyltransferase α-D-Glucosamine 1-phosphate, Acetyl-CoA N-acetyl-α-D-glucosamine 1-phosphate, CoA 2.3.1.157 uniprot.orgwikipedia.org

α-Glucan Phosphorylase (GP)-Catalyzed Polymerization

α-Glucan phosphorylases (GPs) are enzymes that catalyze the reversible phosphorolysis of α-1,4-glycosidic bonds at the non-reducing ends of α-glucan chains, using inorganic phosphate. nih.govnih.gov While their primary role in vivo is often degradative, these enzymes can be utilized in the synthetic direction to polymerize α-D-glucose 1-phosphate (Glc-1-P) into linear α-1,4-glucans, such as amylose (B160209), in the presence of a suitable primer. researchgate.net

Enzymatic Polymerization of α-D-Glucosamine 1-Phosphate into Polysaccharides

Research has demonstrated that the substrate scope of some α-glucan phosphorylases extends beyond their natural substrate, Glc-1-P. Notably, certain thermostable α-glucan phosphorylases have been shown to catalyze the polymerization of α-D-glucosamine 1-phosphate. researchgate.net This enzymatic reaction offers a powerful method for the synthesis of amino-functionalized polysaccharides with well-defined structures. researchgate.net The polymerization proceeds via the sequential addition of glucosamine units from the monomer, α-D-glucosamine 1-phosphate, to the non-reducing end of a primer molecule, which is typically a maltooligosaccharide. researchgate.net

Synthesis of Amylosamine and Other Glucosamine-Based Polymers

The polymerization of α-D-glucosamine 1-phosphate by α-glucan phosphorylase yields a polysaccharide known as amylosamine, which is a structural analogue of amylose with an amino group at the C-2 position of each glucose unit. researchgate.net This polyglucosamine is essentially a stereoisomer of chitosan (B1678972). Subsequent N-acetylation of amylosamine results in the formation of a chitin (B13524) stereoisomer, a polymer of N-acetylglucosamine. researchgate.net This two-step chemoenzymatic process provides a route to synthetic chitin and chitosan derivatives with controlled molecular weights and defined structures, which are of interest for various biomedical and industrial applications.

Table 2: Polymerization of α-D-Glucosamine 1-Phosphate

Enzyme Monomer Substrate Primer Initial Polymer Product Post-Modification Product

Regiospecific and Stereospecific Product Formation

A key advantage of using α-glucan phosphorylases for polysaccharide synthesis is their high degree of specificity. The enzymatic polymerization is both regiospecific and stereospecific. researchgate.net The enzyme exclusively forms α-1,4-glycosidic linkages between the glucosamine units, resulting in a linear polymer. nih.govresearchgate.net This is in contrast to chemical polymerization methods, which often yield a mixture of linkages and anomeric configurations. The stereospecificity of the enzyme ensures that the anomeric configuration of the newly formed glycosidic bond is α, preserving the stereochemistry of the monomer substrate. This precise control over the polymer structure is a hallmark of phosphorylase-catalyzed synthesis, yielding well-defined polysaccharides that are difficult to produce through other means.

Structural Biology of Enzymes Interacting with α D Glucosamine 1 Phosphate

Conformational Dynamics and Flexibility of Enzyme Active Sites

The active sites of enzymes that bind α-D-glucosamine 1-phosphate are not static entities but rather dynamic microenvironments that undergo significant conformational changes to facilitate substrate binding and catalysis. This flexibility is a hallmark of the α-D-phosphohexomutase (PHM) superfamily, to which phosphoglucosamine mutase (PNGM) belongs. rcsb.orgwwpdb.org

A key dynamic feature of PNGM is the considerable rotational mobility of its C-terminal domain (Domain IV). nih.govacs.org Crystal structures of PNGM from Bacillus anthracis and Francisella tularensis have revealed that this domain can undergo a substantial rotation of nearly 60 degrees. nih.gov This movement is crucial as it allows the active site to transition between an "open" conformation, which is accessible to the solvent and allows for substrate entry, and a "closed" conformation, which sequesters the substrate for catalysis. hmdb.ca In the absence of the substrate, the active site is more exposed, and upon substrate binding, the enzyme closes around it, creating a protected environment for the phosphoryl transfer reaction. hmdb.ca

The phosphorylation state of a conserved serine residue within the active site significantly influences the enzyme's flexibility. acs.orgebi.ac.uk In its phosphorylated, active form, PNGM exhibits reduced structural flexibility. acs.org This is evidenced by a decrease in its susceptibility to proteolysis and a more ordered structure observed in NMR spectra. acs.org Electrostatic calculations suggest that in the phospho-enzyme, attractive forces exist between the phosphorylated serine and the mobile C-terminal domain, which likely contributes to stabilizing the closed, catalytically competent conformation. acs.org Conversely, the dephosphorylated enzyme shows increased flexibility, suggesting that the dynamic nature of the active site is finely tuned to the catalytic cycle. acs.org This interplay between phosphorylation and conformational dynamics is a conserved theme among various members of the α-D-phosphohexomutase superfamily. acs.org

Atomic Resolution Structures of Enzyme-Ligand Complexes

While a crystal structure of phosphoglucosamine mutase (PNGM) in a direct complex with α-D-glucosamine 1-phosphate is not yet publicly available, high-resolution atomic structures of the apoenzyme and complexes of related enzymes with their substrates provide a detailed picture of the active site and the crucial interactions involved. The crystal structures of PNGM from Bacillus anthracis (PDB ID: 3PDK) and Francisella tularensis (PDB ID: 3I3W) have been solved at resolutions of 2.70 Å and 2.30 Å, respectively. rcsb.orgrcsb.org

These structures reveal a large active site cleft situated between the four domains of the enzyme. rcsb.org Key residues within this cleft are positioned to interact with the glucosamine (B1671600) and phosphate (B84403) moieties of the substrate. Although direct interactions with α-D-glucosamine 1-phosphate in PNGM are inferred, the structure of the related enzyme N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) in complex with its substrate, N-acetylglucosamine-1-phosphate, offers valuable insights. In GlmU, the substrate's phosphate group is engaged in polar interactions with several arginine, lysine, and asparagine residues. nih.gov A similar constellation of positively charged and polar residues is expected to coordinate the phosphate group of α-D-glucosamine 1-phosphate in the active site of PNGM.

The catalytic mechanism involves a phosphorylated serine residue (Ser102 in E. coli GlmM) which donates its phosphate to the substrate, forming a glucosamine-1,6-bisphosphate intermediate. nih.gov This phosphoserine is a highly conserved feature of the α-D-phosphohexomutase superfamily. rcsb.org A divalent metal ion, typically Mg²⁺, is also essential for catalysis, and its binding site is formed by conserved aspartate residues. nih.gov The metal ion is believed to play a role in stabilizing the negative charges on the phosphate groups during the transfer reaction.

The specificity of PNGM for glucosamine over other sugars like glucose or mannose is determined by specific residues within the active site that can accommodate the amino group at the C2 position of the sugar ring. nih.gov Mutational studies have shown that subtle changes in the active site can alter substrate specificity. For instance, modifying a single amino acid near the active site of E. coli GlmM increased its activity towards glucose-1-phosphate, highlighting the fine-tuning of the active site architecture. nih.gov

Structural Details of Phosphoglucosamine Mutase (PNGM)
Enzyme SourcePDB IDResolution (Å)Oligomeric StateKey Active Site Features
Bacillus anthracis3PDK2.70DimerLarge active site cleft, mobile C-terminal domain. rcsb.org
Francisella tularensis3I3W2.30DimerConserved active site features with other α-D-phosphohexomutases. rcsb.orgwikipedia.org

Oligomeric States and Their Influence on Enzyme Function

Phosphoglucosamine mutase (PNGM) from bacteria such as Bacillus anthracis and Francisella tularensis exists as a dimer in solution. nih.govwikipedia.org This dimeric arrangement is a shared feature with some other members of the α-D-phosphohexomutase superfamily, although many are monomeric. nih.gov The interface between the two monomers in the PNGM dimer is structurally conserved and primarily involves residues from the first domain (Domain I). nih.gov

The dimeric state of PNGM appears to have a significant influence on its function and dynamics. Normal mode analyses have indicated that the global motions of the enzyme, particularly the opening and closing of the active sites, are dynamically coupled between the two monomers. nih.gov This suggests a cooperative mechanism where the conformational changes in one active site can influence the other. Such inter-subunit communication can be advantageous for catalytic efficiency and regulation.

The dimer interface itself is critical for the stability and activity of many oligomeric enzymes. plos.org In the case of PNGM, the formation of a dimer creates a more extensive and stable structure compared to the individual monomers. This enhanced stability can be crucial for maintaining the enzyme's structural integrity and function within the cellular environment. While the precise functional advantages conferred by the dimeric state of PNGM are still under investigation, the evolutionary conservation of this quaternary structure in different bacterial species points to its biological significance. nih.gov It is plausible that the dimeric arrangement facilitates allosteric regulation or interactions with other proteins in the peptidoglycan biosynthesis pathway.

Evolutionary Conservation of Structural Motifs in the α-D-Phosphohexomutase Superfamily

The α-D-phosphohexomutase (PHM) superfamily is an ancient and widespread group of enzymes found in all domains of life. wwpdb.org This superfamily includes phosphoglucomutase (PGM), phosphomannomutase (PMM), phosphoglucosamine mutase (PNGM), and phosphoacetylglucosamine mutase (PAGM), each with a preference for a specific phosphosugar substrate. wwpdb.org Despite variations in substrate specificity, these enzymes share a highly conserved four-domain structural architecture and key catalytic residues, indicating a common evolutionary origin. rcsb.org

Evolutionary trace analysis of the PHM superfamily has revealed a set of invariant or highly conserved residues that are crucial for the common catalytic mechanism of intramolecular phosphoryl transfer. rcsb.org These conserved motifs include:

The Phosphorylatable Serine: A serine residue that becomes phosphorylated to form the active enzyme is a hallmark of the superfamily. rcsb.orgnih.gov

The Metal-Binding Site: A cluster of acidic residues, typically aspartates, that coordinate a divalent metal ion (usually Mg²⁺) required for catalysis. rcsb.org

The Phosphate-Binding Site: Residues in Domain IV that form multiple interactions with the phosphate group of the substrate, ensuring its proper orientation for the reaction. rcsb.org

While the core catalytic machinery is conserved, there are also class-specific sequence differences that correlate with the distinct substrate specificities of the different subfamilies. rcsb.org For example, the residues that interact with the C2 substituent of the hexose (B10828440) ring (a hydroxyl group in glucose, an amino group in glucosamine, and an acetylamino group in N-acetylglucosamine) are varied to accommodate the different substrates. rcsb.org This evolutionary adaptation of a common structural scaffold for different but related chemical transformations is a testament to the versatility of protein evolution.

Evolutionarily Conserved Structural Motifs in the α-D-Phosphohexomutase Superfamily
Structural MotifFunctionKey Residues (example from E. coli GlmM)Conservation Level
Catalytic Phosphoserine LoopCovalent catalysis via phosphoryl transfer. nih.govSer102Highly Conserved. rcsb.org
Metal-Binding LoopCoordination of the essential Mg²⁺ cofactor. nih.govAspartate residuesHighly Conserved. rcsb.org
Phosphate-Binding PocketAnchoring the phosphate group of the substrate. rcsb.orgArginine and other polar residuesConserved. rcsb.org
Substrate Specificity LoopDiscrimination between different phosphosugar substrates. nih.govVariable residuesClass-specific. rcsb.org

Genetic and Regulatory Aspects of α D Glucosamine 1 Phosphate Metabolism

Identification and Characterization of Genes Encoding Related Enzymes

The metabolic pathway leading to and from α-D-glucosamine 1-phosphate is catalyzed by a set of well-characterized enzymes encoded by specific genes. The primary enzymes involved are Glucosamine-6-phosphate synthase (GlmS), Phosphoglucosamine mutase (GlmM), and the bifunctional N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase (GlmU). portlandpress.comresearchgate.net

GlmS (Glucosamine-6-phosphate synthase): Encoded by the glmS gene, this enzyme catalyzes the first committed step in the hexosamine biosynthesis pathway. portlandpress.com It converts the glycolytic intermediate D-fructose-6-phosphate into glucosamine-6-phosphate. researchgate.net

GlmM (Phosphoglucosamine mutase): The glmM gene encodes this mutase, which is responsible for the isomerization of glucosamine-6-phosphate to α-D-glucosamine 1-phosphate. researchgate.netstring-db.orgnih.gov This reaction is a critical step that prepares the substrate for the subsequent actions of GlmU. portlandpress.com

GlmU (N-acetylglucosamine-1-phosphate uridyltransferase/Glucosamine-1-phosphate acetyltransferase): The glmU gene product is a remarkable bifunctional enzyme that catalyzes the final two steps in UDP-GlcNAc synthesis. portlandpress.comnih.gov Its C-terminal domain possesses glucosamine-1-phosphate N-acetyltransferase activity, which acetylates α-D-glucosamine 1-phosphate using acetyl-CoA to form N-acetyl-α-D-glucosamine 1-phosphate. nih.govuniprot.orgwikipedia.org The N-terminal domain then acts as an N-acetylglucosamine-1-phosphate uridyltransferase, reacting N-acetyl-α-D-glucosamine 1-phosphate with UTP to produce the final product, UDP-GlcNAc. portlandpress.comuniprot.org The existence of this bifunctional enzyme was confirmed in Escherichia coli, clarifying the pathway from glucosamine-6-phosphate to UDP-GlcNAc in bacteria. nih.gov In some organisms, like Mycobacterium tuberculosis, GlmU has distinct features, such as a C-terminal extension. researchgate.net

GeneEnzyme NameFunctionSubstrate(s)Product(s)
glmSGlucosamine-6-phosphate synthaseCatalyzes the first committed step of hexosamine metabolism. portlandpress.comD-fructose-6-phosphate, GlutamineGlucosamine-6-phosphate
glmMPhosphoglucosamine mutaseCatalyzes the conversion of glucosamine-6-phosphate to its 1-phosphate isomer. researchgate.netGlucosamine-6-phosphateα-D-glucosamine 1-phosphate
glmUBifunctional N-acetylglucosamine-1-phosphate uridyltransferase/Glucosamine-1-phosphate acetyltransferaseAcetyltransferase activity (C-terminal domain). nih.govuniprot.orgα-D-glucosamine 1-phosphate, Acetyl-CoAN-acetyl-α-D-glucosamine 1-phosphate, CoA
Uridyltransferase activity (N-terminal domain). nih.govuniprot.orgN-acetyl-α-D-glucosamine 1-phosphate, UTPUDP-N-acetylglucosamine, Diphosphate (B83284)

Regulation of Gene Expression and Post-Translational Enzyme Modifications

The expression of genes involved in α-D-glucosamine 1-phosphate metabolism and the activity of their encoded enzymes are tightly regulated to match cellular demand for UDP-GlcNAc. This regulation occurs at transcriptional, translational, and post-translational levels.

Regulation of Gene Expression:

GlmS: The conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate is a key regulatory point. portlandpress.com In Bacillus subtilis, the translation of GlmS is controlled by a glucosamine-6-phosphate (GlcN6P)-activated ribozyme located in the 5' untranslated region of the glmS mRNA. When GlcN6P levels are high, it binds to the ribozyme, inducing self-cleavage of the mRNA and thereby suppressing GlmS translation. nih.gov

GlmU: The acetyltransferase activity of the bifunctional GlmU enzyme is subject to feedback inhibition by its product, N-acetylglucosamine-1-phosphate. nih.govuniprot.org It is also inhibited by UDP-N-acetylmuramic acid, a downstream precursor specific to the peptidoglycan pathway, linking the enzyme's activity to the rate of cell wall synthesis. nih.govuniprot.org

GNPNAT1 (Human GlmU): In humans, the gene encoding glucosamine-phosphate N-acetyltransferase 1 (GNPNAT1) has been implicated in cancer. Studies have shown that GNPNAT1 is highly expressed in lung adenocarcinoma tissues compared to normal tissues, and this high expression is associated with a poor prognosis. nih.govnih.gov This suggests that the regulation of its expression is critical for normal cell function. nih.gov

Post-Translational Enzyme Modifications: Post-translational modifications (PTMs) are crucial for regulating enzyme function, stability, and localization. thermofisher.com

O-GlcNAcylation: The end-product of the pathway, UDP-GlcNAc, is the donor substrate for O-linked N-acetylglucosamine (O-GlcNAc) modification, a dynamic PTM that occurs on serine and threonine residues of numerous nuclear and cytoplasmic proteins. researchgate.netnih.gov This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). nih.gov O-GlcNAcylation acts as a nutrient sensor and modulates a wide array of cellular processes, including signaling, transcription, and metabolism. researchgate.netnih.gov For instance, AMP-activated protein kinase (AMPK), a key energy sensor, can be O-GlcNAc modified, which increases its activity. nih.gov While this is a general regulatory mechanism, it highlights the feedback loop where the pathway's product influences global cellular regulation.

Phosphorylation: In human chondrocytes, the signaling molecule glucosamine (B1671600) has been shown to inhibit the phosphorylation of MAP kinases, thereby affecting downstream gene expression, including that of matrix metalloproteases. nih.gov This indicates that the broader metabolic context, influenced by glucosamine levels, can regulate key signaling cascades that in turn control gene expression.

Impact of Genetic Perturbations on Metabolic Fluxes

Genetic alterations in the enzymes of the hexosamine biosynthesis pathway can significantly impact the flow of metabolites (metabolic flux) towards UDP-GlcNAc synthesis.

Direct measurement of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse hearts showed that the pathway accounts for a very small fraction (~0.003–0.006%) of glycolysis. nih.gov However, providing glucosamine, which bypasses the rate-limiting GFAT enzyme, leads to a concentration-dependent increase in UDP-GlcNAc levels. nih.gov This demonstrates that bypassing regulatory checkpoints can dramatically increase the flux.

In lung adenocarcinoma, genetic alterations in the human GlmU gene, GNPNAT1, were found in 7.47% of patients, with the most common alteration being mRNA upregulation. nih.gov This upregulation, likely leading to increased metabolic flux towards UDP-GlcNAc, is associated with unfavorable patient prognosis, highlighting the pathological consequences of perturbed metabolic flux in this pathway. nih.govnih.gov

Gene PerturbationOrganism/SystemObserved EffectImpact on Metabolic Flux
Overexpression of glmM or glmUBacillus subtilis (ΔglmR mutant)Suppresses growth defect, restores resistance to cefuroxime. nih.govIncreases flux by consuming GlcN6P, thus relieving product inhibition of GlmS. nih.gov
mRNA upregulation of GNPNAT1Human Lung AdenocarcinomaAssociated with poor patient prognosis. nih.govnih.govPresumably increases flux towards UDP-GlcNAc, contributing to cancer phenotype. nih.gov
Addition of external glucosamineEx vivo mouse heartConcentration-dependent increase in UDP-GlcNAc levels. nih.govBypasses the rate-limiting GFAT step, leading to a significant increase in HBP flux. nih.gov

Advanced Methodologies and Research Approaches for α D Glucosamine 1 Phosphate Analysis

Enzymatic Synthesis Strategies for Analog Production

The enzymatic synthesis of α-D-glucosamine 1-phosphate analogs offers a powerful route to producing structurally diverse molecules for studying enzyme specificity and function. While the direct enzymatic synthesis of a wide range of analogs is an evolving area, chemoenzymatic strategies are prominently employed. These methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis.

One approach involves using phosphorylases, such as cellodextrin phosphorylase from Ruminiclostridium thermocellum, which can catalyze the synthesis of polysaccharide chains using α-D-glucosamine 1-phosphate as a glycosyl donor. sigmaaldrich.com By modifying the acceptor molecule, different oligosaccharide analogs can be generated.

Another strategy leverages the enzymes involved in the natural biosynthetic pathway of UDP-N-acetylglucosamine. For instance, engineered variants of glucosamine-6-phosphate synthase (GlmS) can be used to produce glucosamine (B1671600) derivatives. acs.org While not directly producing analogs of the 1-phosphate form, these engineered enzymes can generate novel precursors that can then be chemically or enzymatically phosphorylated. Chemoenzymatic approaches, which may involve the chemical synthesis of a modified glucosamine precursor followed by enzymatic phosphorylation, are also a viable strategy for producing novel analogs. nih.gov For example, glucose oxidase can be used to catalyze the oxidation of D-glucosamine to produce D-glucosaminic acid, which could serve as a precursor for further derivatization and phosphorylation. nih.gov

Stereoselective Chemical Synthesis Protocols

The precise three-dimensional structure of α-D-glucosamine 1-phosphate is critical for its biological activity. Therefore, stereoselective chemical synthesis is essential for producing this compound and its analogs with the correct configuration. A notable example is the stereoselective synthesis of isosteric phosphono analogues of N-acetyl-α-d-glucosamine 1-phosphate, where the anomeric oxygen is replaced by a methylene (B1212753) group. researchgate.netresearchgate.net

These complex multi-step syntheses often start from a readily available carbohydrate precursor, such as 2,3,5-tri-O-benzyl-d-arabinose. researchgate.net Key steps in such a synthesis protocol include:

Stereoselective formation of a C-glycosidic bond: This establishes the crucial carbon-phosphorus linkage with the desired α-anomeric configuration.

Introduction of the amino group: This is often achieved through oximation of a ketone intermediate, followed by stereoselective reduction. The choice of reducing agent (e.g., diborane (B8814927) or catalytic hydrogenation) can determine the final stereochemistry at the C-2 position, yielding either the gluco or manno isomer. researchgate.net

Phosphonylation: Treatment with reagents like triethyl phosphite (B83602) introduces the phosphonate (B1237965) group. researchgate.net

Protection and Deprotection: The use of protecting groups for hydroxyl and amino functionalities is critical throughout the synthesis to ensure that reactions occur at the desired positions.

This level of synthetic control allows for the creation of non-hydrolyzable analogs that are invaluable tools for studying enzyme mechanisms and for potential use as enzyme inhibitors.

Isotopic Labeling Techniques for Reaction Mechanism Elucidation

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and elucidating the mechanisms of enzyme-catalyzed reactions. In the context of α-D-glucosamine 1-phosphate, isotopes such as ¹³C, ¹⁵N, ³²P, and ¹⁸O can be incorporated into the molecule to probe specific bond-breaking and bond-forming events.

While specific studies detailing the isotopic labeling of α-D-glucosamine 1-phosphate are not abundant, the principles can be inferred from related research. For example, in the study of α-D-phosphohexomutases, which interconvert 1-phosphate and 6-phosphate sugars, isotopically labeled substrates are essential. If α-D-glucosamine 1-phosphate were labeled with ¹⁸O in the phosphate (B84403) group, its conversion to glucosamine 6-phosphate by a mutase could be monitored by mass spectrometry to determine whether the phosphoryl group is transferred intramolecularly or intermolecularly.

Similarly, labeling with ³²P provides a highly sensitive method for tracking the phosphate group in enzyme assays. The use of ¹⁵N in the amino group or ¹³C in the sugar backbone would allow for NMR-based studies to monitor conformational changes upon enzyme binding or during catalysis. These techniques provide detailed insights into the dynamic processes of enzymatic reactions that cannot be obtained through other methods.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including phosphorylated sugars like α-D-glucosamine 1-phosphate. researchgate.netnih.gov This technique is particularly well-suited for separating and quantifying anionic species in complex biological samples.

The method relies on the interaction of the negatively charged phosphate group of the sugar with a stationary anion-exchange resin. Elution is typically achieved using a high pH eluent, which also facilitates detection. nih.gov The Pulsed Amperometric Detector provides sensitive and direct detection of carbohydrates without the need for derivatization by applying a series of potentials to a gold electrode, which oxidizes the analytes. nih.gov

HPAEC-PAD has been successfully used to measure the activity of enzymes in the α-D-phosphohexomutase superfamily, such as glucosamine-phosphate mutase (GlmM), by directly quantifying the interconversion of substrates like glucosamine-6-phosphate and glucosamine-1-phosphate. nih.gov The high sensitivity of this method allows for extremely low detection limits.

CompoundDetection Limit (pmol)
N-acetylglucosamine-1-phosphate2.747
N-acetylglucosamine-6-phosphate1.365
Glucosamine-1-phosphate0.512
Glucosamine-6-phosphate0.415
Glucose-1-phosphate1.486
Glucose-6-phosphate0.868

Data derived from a study on HPAEC-PAD for phosphohexomutase activity. researchgate.netnih.gov

This technique offers a significant advantage over traditional coupled enzyme assays, as it is often more rapid, simple, and avoids potential interference from components of the coupling system. researchgate.netnih.gov

In Vitro Enzyme Kinetic and Inhibition Assays

In vitro assays are fundamental for determining the kinetic parameters of enzymes that metabolize α-D-glucosamine 1-phosphate and for identifying and characterizing inhibitors. These assays typically monitor the rate of product formation or substrate depletion over time.

A key enzyme that utilizes α-D-glucosamine 1-phosphate is glucosamine-1-phosphate N-acetyltransferase (GlmU), which catalyzes its conversion to N-acetyl-α-D-glucosamine 1-phosphate. nih.govfrontiersin.org The activity of this enzyme can be assayed by quantifying the formation of the acetylated product, for example, using HPAEC-PAD. Kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined by measuring the initial reaction rates at various substrate concentrations.

Inhibition assays are crucial for discovering compounds that can modulate enzyme activity. For instance, analogs of α-D-glucosamine 1-phosphate can be tested as potential inhibitors of enzymes like GlmU or phosphoglucosamine mutase. These assays can distinguish between different modes of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the enzyme's kinetics in the presence of varying concentrations of the inhibitor. ebi.ac.uk Such studies are vital for drug discovery efforts, particularly in the development of new antimicrobial agents targeting bacterial cell wall biosynthesis. ebi.ac.uk

Computational Molecular Modeling and Ligand Docking Simulations

Computational approaches, including molecular modeling and ligand docking, provide invaluable insights into the interactions between α-D-glucosamine 1-phosphate and its target enzymes at an atomic level. researchgate.net These methods are used to predict the binding mode of a ligand within the active site of a protein and to estimate the strength of the interaction.

Molecular docking simulations can be used to virtually screen libraries of compounds to identify potential inhibitors of enzymes that bind α-D-glucosamine 1-phosphate. researchgate.netnih.gov The process involves generating a three-dimensional model of the target enzyme, often from X-ray crystallography data, and then using a scoring function to predict the most likely binding pose of a ligand. For example, docking studies have been performed on glucosamine-6-phosphate synthase to understand how inhibitors bind to the active site. nih.govnih.gov

Molecular dynamics (MD) simulations take these static models a step further by simulating the movement of atoms in the enzyme-ligand complex over time. nih.govfrontiersin.org This provides a dynamic view of the binding process and can reveal how the binding of a ligand, such as an inhibitor, induces conformational changes in the enzyme that affect its activity. nih.gov These computational studies are powerful tools for rational drug design and for interpreting experimental data from kinetic and mutagenesis studies.

Site-Directed Mutagenesis and Functional Characterization

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in the function of an enzyme. nih.gov By systematically replacing amino acids in the active site of an enzyme that binds α-D-glucosamine 1-phosphate, researchers can identify residues that are critical for substrate binding, catalysis, or maintaining the structural integrity of the enzyme.

For example, in enzymes of the α-d-phosphohexomutase superfamily, site-directed mutagenesis has been used to identify key catalytic residues. By mutating a suspected catalytic residue and then performing functional characterization of the mutant enzyme (e.g., through kinetic assays), its role can be confirmed. A significant decrease in catalytic activity (k_cat) with little change in the Michaelis constant (K_m) would suggest the residue is involved in the chemical step of the reaction rather than substrate binding.

The functional characterization of these mutant enzymes often involves expressing the modified protein in a host system like E. coli, purifying it, and then subjecting it to kinetic analysis and structural studies (e.g., X-ray crystallography). This combination of techniques provides a detailed picture of structure-function relationships and is essential for a complete understanding of how enzymes recognize and process α-D-glucosamine 1-phosphate.

Targeted Metabolomics for Pathway Intermediates

Targeted metabolomics has emerged as a powerful analytical approach for the quantitative analysis of specific, predefined groups of metabolites. In the context of α-D-glucosamine 1-phosphate, this methodology is crucial for elucidating its role and the dynamics of the metabolic pathways in which it is involved, most notably the hexosamine biosynthesis pathway (HBP). This pathway is a critical branch of glucose metabolism, leading to the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital precursor for glycosylation reactions. nih.gov

The principle of targeted metabolomics for HBP intermediates, including α-D-glucosamine 1-phosphate, revolves around the use of highly sensitive and specific analytical techniques to accurately measure the concentrations of these compounds in biological samples. This approach allows researchers to understand how the levels of these metabolites change in response to various stimuli, genetic modifications, or disease states, such as cancer. researchgate.netnih.gov

Methodological Approaches

The quantitative analysis of α-D-glucosamine 1-phosphate and its related pathway intermediates presents analytical challenges due to their high polarity and the presence of isomeric forms. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique employed for this purpose.

Sample Preparation: The initial step involves the extraction of metabolites from biological matrices like cell cultures or tissues. A common method includes quenching the metabolic activity, often with cold solvent, followed by cell lysis and extraction of the polar metabolites using a solvent system such as a mixture of methanol, acetonitrile, and water. To enhance quantitative accuracy, isotope-labeled internal standards are often added at the beginning of the sample preparation process. nih.gov

Chromatographic Separation: Due to the hydrophilic nature of glucosamine phosphates, reversed-phase chromatography is often not suitable without derivatization. Several strategies are employed to achieve effective separation:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a popular choice for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention and separation of analytes like α-D-glucosamine 1-phosphate.

Derivatization: To improve chromatographic retention and sensitivity, pre-column derivatization can be performed. For instance, derivatizing the amine group of glucosamine phosphates with reagents like o-phthalaldehyde (B127526) (OPA) or octanoic anhydride (B1165640) allows for better separation on C18 reversed-phase columns.

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for the accurate quantification of low-abundance metabolites in complex biological samples. The analysis is typically performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target metabolite are monitored. This ensures that the instrument only detects the compounds of interest, minimizing interferences from the sample matrix.

Detailed Research Findings

Targeted metabolomics studies have been instrumental in revealing the upregulation of the HBP in various cancer types. For instance, research on lung cancer cells with KRAS mutations has demonstrated a significant increase in the levels of HBP metabolites compared to wild-type cells. researchgate.net A study utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provided absolute quantification of key HBP intermediates in both KRAS wild-type (H1299) and mutant (A549) lung cancer cell lines. The results from this study are summarized in the table below.

MetaboliteH1299 (KRAS WT) Concentration (ng/10^6 cells)A549 (KRAS MT) Concentration (ng/10^6 cells)Fold Change (A549/H1299)
Glucosamine 6-phosphate1.534.59▲ 3.00
N-acetyl-D-glucosamine 6-phosphate0.271.08▲ 4.00
α-D-Glucosamine 1-phosphate 0.45 1.26 ▲ 2.80
N-acetyl-α-D-glucosamine 1-phosphate0.893.12▲ 3.51
UDP-N-acetylglucosamine10.2125.53▲ 2.50

These findings highlight that in KRAS mutant lung cancer cells, there is a significant upregulation of the entire hexosamine biosynthesis pathway, including an almost three-fold increase in the intracellular concentration of α-D-glucosamine 1-phosphate. This metabolic reprogramming is believed to support the increased glycosylation demands of cancer cells for their growth and survival. researchgate.net

Furthermore, studies in Toxoplasma gondii have utilized targeted metabolomics to investigate the consequences of disrupting the HBP. Depletion of the enzyme GNA1, which is responsible for the acetylation of glucosamine-6-phosphate, leads to a significant accumulation of its substrate and a depletion of downstream metabolites, including N-acetylglucosamine-1-phosphate and UDP-GlcNAc, ultimately impairing the parasite's ability to replicate. plos.org

Comparative Biochemistry and Evolutionary Perspectives of α D Glucosamine 1 Phosphate Pathways

Evolutionary Trajectories of Phosphosugar Metabolic Enzymes

The enzymes involved in the metabolism of phosphosugars, including those in the hexosamine biosynthetic pathway (HBP), have ancient origins and have evolved through a combination of vertical descent, gene duplication, and horizontal gene transfer. The study of their evolutionary trajectories provides insights into the metabolic adaptations of organisms to different environments and physiological needs.

A key family of enzymes in these pathways is the α-D-phosphohexomutase superfamily, which includes N-acetylglucosamine-phosphate mutase (AGM) and phosphoglucomutase (PGM). nih.govnih.gov These enzymes catalyze the intramolecular transfer of a phosphate (B84403) group on their sugar substrates. nih.govnih.gov Structural and sequence comparisons reveal that enzymes like AGM from fungi such as Candida albicans and PGM from humans share a conserved four-domain architecture, indicating a common ancestor. nih.gov However, variations such as circular permutations in the primary sequence of PGM3, a paralog of PGM1, highlight the evolutionary divergence that has led to distinct substrate specificities and functional roles. researchgate.net

Another critical enzyme, glucosamine-6-phosphate N-acetyltransferase (GNA), which is involved in the synthesis of the AGM substrate, belongs to the GCN5-related N-acetyltransferases (GNAT) superfamily. This is a functionally diverse group of enzymes that transfer an acetyl group from acetyl-CoA to a primary amine on various substrates. nih.gov Phylogenetic analyses of GNA in insects, for instance, show a high degree of similarity among different species, suggesting a conserved role in processes like chitin (B13524) biosynthesis. researchgate.net

The evolution of these enzymes is not always linear. For example, in prokaryotes, a bifunctional enzyme, GlmU, carries out both the acetylation of glucosamine-1-phosphate and the subsequent uridylation to form UDP-GlcNAc. wikipedia.orgembopress.org This contrasts with the eukaryotic pathway where these steps are catalyzed by two distinct enzymes, GNA and UDP-N-acetylglucosamine pyrophosphorylase (UAP1). embopress.org This fusion of enzymatic activities in prokaryotes likely represents a streamlined evolutionary strategy.

Diversification of Hexosamine Biosynthetic Pathways Across Domains of Life

The hexosamine biosynthetic pathway (HBP) is a highly conserved metabolic route, yet it exhibits significant diversification across the three domains of life: Archaea, Bacteria, and Eukarya. nih.govresearchgate.net These differences reflect the distinct cellular structures and environmental niches of these organisms.

In the majority of eukaryotes , the HBP follows a well-defined four-step sequence starting from fructose-6-phosphate (B1210287). A key step is the conversion of N-acetylglucosamine-6-phosphate to N-acetyl-α-D-glucosamine 1-phosphate, the direct precursor to UDP-GlcNAc, catalyzed by N-acetylglucosamine-phosphate mutase (AGM). nih.gov This pathway is crucial for producing the UDP-GlcNAc needed for protein glycosylation and the synthesis of chitin in fungi and the exoskeletons of arthropods. nih.gov

In bacteria , a notable variation exists in the initial steps of the pathway. While the canonical HBP is present, many bacteria utilize a bifunctional enzyme, GlmU, which combines the activities of glucosamine-1-phosphate N-acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase. wikipedia.orgembopress.org This means that in these organisms, the acetylation step occurs on glucosamine-1-phosphate rather than glucosamine-6-phosphate. wikipedia.org This pathway variation underscores the metabolic efficiency often observed in bacterial genomes. Furthermore, the regulation of the HBP in bacteria is tightly linked to cell wall synthesis, a critical process for their survival.

The HBP in Archaea is less extensively characterized, but genomic data suggests the presence of the core enzymes. nih.gov However, archaea are known for their unique cell envelope structures, which lack peptidoglycan found in bacteria but may contain other complex polysaccharides and glycoproteins. nih.gov This implies that the end products of the archaeal HBP are utilized in distinct structural components. The metabolic pathways in archaea often show a mosaic of bacterial and eukaryotic features, and the HBP is likely no exception. nih.gov The study of extremophilic archaea, in particular, may reveal novel adaptations of the HBP to extreme temperatures, pH, and salinity.

Key Enzymes of the Hexosamine Biosynthetic Pathway

EnzymeAbbreviationFunctionTypical Domain of Life
Glutamine:fructose-6-phosphate amidotransferaseGFAT/GlmSConverts fructose-6-phosphate to glucosamine-6-phosphateEukarya, Bacteria, Archaea
Glucosamine-6-phosphate N-acetyltransferaseGNA/GNPNAT1Converts glucosamine-6-phosphate to N-acetylglucosamine-6-phosphateEukarya
N-acetylglucosamine-phosphate mutaseAGM/PGM3Converts N-acetylglucosamine-6-phosphate to N-acetyl-α-D-glucosamine 1-phosphateEukarya
UDP-N-acetylglucosamine pyrophosphorylaseUAP1/AGX1Converts N-acetyl-α-D-glucosamine 1-phosphate and UTP to UDP-N-acetylglucosamineEukarya
Glucosamine-1-phosphate N-acetyltransferase / N-acetylglucosamine-1-phosphate uridyltransferaseGlmUBifunctional enzyme that converts glucosamine-1-phosphate to UDP-N-acetylglucosamineBacteria

Identification of Cross-Domain Functional Homologs and Orthologs

The study of homologous and orthologous enzymes across the domains of life provides a powerful tool for understanding the evolution of metabolic pathways. Homologs are genes that share a common ancestor, while orthologs are homologous genes in different species that evolved from a common ancestral gene through speciation.

The enzymes of the α-D-glucosamine 1-phosphate pathways offer clear examples of such evolutionary relationships. For instance, the N-acetylglucosamine-phosphate mutase (AGM) found in eukaryotes is part of the broader α-D-phosphohexomutase superfamily, which has members in both bacteria and archaea. nih.govnih.gov While a direct ortholog of the eukaryotic AGM might be absent in some prokaryotes, the presence of other phosphohexomutases with related functions points to a shared evolutionary origin.

Glucosamine-6-phosphate N-acetyltransferase (GNA) is another example. In humans, this enzyme is encoded by the GNPNAT1 gene. wikipedia.orgnih.gov Orthologs of GNPNAT1 can be found in a wide range of eukaryotes, from yeast to insects and other mammals, highlighting its conserved role in the eukaryotic HBP. researchgate.netnih.gov In contrast, as mentioned earlier, many bacteria possess the non-orthologous bifunctional GlmU enzyme, which performs a similar, though not identical, acetylation step at a different point in the pathway. wikipedia.orgembopress.org This represents a case of analogous function, where different enzymes have evolved to catalyze a similar reaction.

The identification of these functional homologs and orthologs is crucial for several reasons. It allows for the transfer of functional information from well-characterized organisms to those that are less studied. It also helps in reconstructing the evolutionary history of metabolic pathways and understanding how they have adapted to different cellular contexts.

Cross-Domain Comparison of Key HBP Enzymes

Enzyme FunctionEukaryaBacteriaArchaea
AmidotransferaseGFAT (multiple isoforms in some species)GlmSHomologs of GlmS identified
AcetyltransferaseGNA (on GlcN-6-P)GlmU (on GlcN-1-P, bifunctional) or separate GNA-like enzymesPutative acetyltransferases identified
MutaseAGM (PGM3)Phosphoglucosamine mutase (GlmM)Homologs of phosphohexomutases present
UridyltransferaseUAP1GlmU (bifunctional)Putative uridyltransferases identified

Future Research Directions and Unexplored Avenues

Discovery of Novel Enzymatic Activities and Pathways

While the core pathways involving alpha-glucosamine 1-phosphate are partially understood, the full spectrum of its enzymatic transformations and metabolic fates remains an active area of investigation. The discovery of new enzymes that can synthesize or modify this sugar phosphate (B84403), or entirely new pathways where it acts as an intermediate, could reveal unforeseen biological roles.

A key area of future research involves enzymes with alternative substrate specificities. For instance, ADP-glucose pyrophosphorylases (ADP-Glc PPases) are known to primarily use glucose-1-phosphate for the synthesis of ADP-glucose. However, studies have shown that some bacterial ADP-Glc PPases can utilize glucosamine-1-phosphate (GlcN-1P) as an alternative substrate, albeit with lower efficiency compared to glucose-1-phosphate. researchgate.net This suggests that under certain physiological conditions or in specific organisms, a direct pathway from glucosamine (B1671600) 1-phosphate to ADP-glucosamine may exist, opening up possibilities for the synthesis of aminated polysaccharides. researchgate.net Further screening and characterization of ADP-Glc PPases from diverse microbial sources could uncover enzymes with higher specificity for this compound, thereby defining new metabolic routes.

Moreover, the discovery of novel enzyme families, such as the recently identified α-L-glucosidases that act on the l-enantiomer (B50610) of glucose, highlights the potential for uncovering enzymes with unexpected specificities. nih.gov The search for enzymes that may act on alpha-D-glucosamine 1-phosphate could be expanded using sequence similarity networks and genome mining approaches, potentially identifying new hydrolases, transferases, or lyases. The bifunctional nature of the GlmU enzyme in Escherichia coli, which catalyzes both the acetylation of glucosamine-1-phosphate and the subsequent uridyltransfer, demonstrates that single proteins can harbor multiple, sequential catalytic activities. nih.gov Future studies may reveal other multifunctional enzymes or enzyme complexes involved in glucosamine metabolism, streamlining pathways in ways not yet appreciated.

Research AreaPotential DiscoveryImplication
Enzyme Substrate Specificity Identification of ADP-glucose pyrophosphorylases with high affinity for this compound. researchgate.netReveals a direct pathway for synthesizing amino-sugar nucleotides and derived polysaccharides.
Novel Enzyme Families Discovery of new classes of enzymes (e.g., hydrolases, lyases) that utilize this compound. nih.govExpands the known metabolic network and potential biological roles of glucosamine metabolites.
Multifunctional Enzymes Characterization of additional bifunctional or multifunctional enzymes that process this compound. nih.govProvides insights into the efficiency and regulation of metabolic pathways.

Advanced Elucidation of Complex Regulatory Networks

The role of this compound extends beyond that of a simple metabolic intermediate; it is embedded within complex regulatory networks that influence cell physiology, from cell wall synthesis to gene expression. A deeper understanding of these networks is critical. Future research utilizing systems biology approaches, such as single-cell multi-omics, can map the intricate connections between the hexosamine biosynthesis pathway (HBP) and other cellular processes. nih.gov

One key aspect is feedback regulation. The acetyltransferase activity of the bifunctional GlmU enzyme is inhibited not only by its direct product, N-acetylglucosamine-1-phosphate, but also by UDP-N-acetylmuramic acid, a downstream precursor for peptidoglycan synthesis. nih.gov This indicates a sophisticated mechanism for controlling the flux into the cell wall biosynthesis pathway. Furthermore, studies in Vibrio cholerae have shown that the accumulation of other sugar phosphates, such as glucose-1-phosphate, can inhibit the acetyltransferase activity of GlmU. nih.gov This cross-pathway regulation suggests that the metabolic status of the cell, particularly central carbon metabolism, directly impacts the synthesis of essential cell envelope components.

Bioinformatic analyses have also begun to shed light on the broader regulatory landscape. For example, Glucosamine-phosphate N-acetyltransferase 1 (GNPNAT1), a key enzyme in the pathway, has been implicated in the development of lung adenocarcinoma. nih.gov Co-expression network analysis revealed connections between GNPNAT1 and genes involved in chromosome segregation, RNA metabolism, and the cell cycle. nih.gov This suggests that the flux through the HBP, in which this compound is a key metabolite, is intricately linked to cell proliferation and cancer progression. Future studies should aim to validate these predicted interactions and elucidate the molecular mechanisms by which signaling from the HBP influences these fundamental cellular processes.

Regulatory MechanismKey FindingFuture Direction
Allosteric Feedback Inhibition The GlmU enzyme is inhibited by downstream products like UDP-N-acetylmuramic acid, linking cell wall synthesis back to the initial steps of the pathway. nih.govIdentifying additional allosteric regulators of GlmU and other enzymes in the pathway to create a complete regulatory map.
Cross-Pathway Regulation Accumulation of sugar phosphates from central metabolism can inhibit GlmU activity, creating a bottleneck in cell wall precursor synthesis. nih.govInvestigating how different nutritional conditions impact the flux through the hexosamine pathway via cross-pathway inhibition.
Transcriptional & Co-expression Networks The expression of GNPNAT1 is correlated with genes involved in cell cycle and cancer progression, and is linked to the tumor immune microenvironment. nih.govUsing single-cell omics to dissect cell-type-specific regulatory networks and understand how HBP flux influences cell fate decisions in health and disease. nih.gov

Structural Insights into Novel Enzyme-Substrate/Product Complexes

High-resolution structural data are indispensable for a mechanistic understanding of how enzymes recognize and transform this compound. While some structures of related enzymes exist, obtaining crystal structures of key enzymes in complex with this compound itself, or its immediate products like N-acetyl-alpha-D-glucosamine 1-phosphate, remains a critical goal.

For example, the crystal structures of Mycobacterium tuberculosis GlmU bound to substrates at its acetyltransferase active site have provided profound insights. researchgate.net These studies revealed key catalytic residues (His-374 and Asn-397) and an uncommon "U conformation" for the binding of the acetyl-CoA substrate, which is distinct from that seen in other bacterial GlmU enzymes. researchgate.net Such structural details are invaluable for designing specific inhibitors that could target the enzyme in pathogens. Future structural work should focus on capturing different conformational states of GlmU and other pathway enzymes to create a "molecular movie" of the catalytic cycle.

Structural analysis of α-glucosidases, which act on related α-glucosidic linkages, demonstrates how subtle differences in active site architecture can dictate substrate specificity. nih.govresearchgate.net A peculiar loop structure was identified as being responsible for the strict recognition of disaccharides, while specific residues were found to determine the linkage specificity. nih.govresearchgate.net Applying similar detailed structural analyses to enzymes that process this compound will be crucial. For instance, understanding how ADP-Glc PPases accommodate or exclude glucosamine-1-phosphate at the atomic level could guide protein engineering efforts to create novel biocatalysts for the synthesis of aminated biopolymers. researchgate.net

Enzyme/FamilyStructural FindingFuture Research Goal
N-Acetyl-glucosamine-1-phosphate Uridyltransferase (GlmU) Structure of M. tuberculosis GlmU revealed a unique acetyl-CoA binding conformation and key catalytic residues. researchgate.netObtain high-resolution structures of GlmU from various species in complex with this compound to understand substrate recognition and inform inhibitor design.
α-Glucosidases (GH13 Family) Crystal structures identified specific loops and residues (e.g., Thr203, Phe297) that determine substrate size and linkage specificity. nih.govresearchgate.netDetermine the structure of enzymes that may have a secondary activity on this compound to understand the basis of this promiscuity.
Glucosamine-6-phosphate Synthase The structure of the E. coli enzyme revealed a hydrophobic channel for ammonia (B1221849) transfer between two distinct active sites. rcsb.orgCapture the enzyme in different functional states to understand the large-scale domain movements that regulate its activity and substrate channeling.

Q & A

Q. What are the primary enzymatic methods for synthesizing α-glucosamine 1-phosphate in vitro?

α-Glucosamine 1-phosphate can be synthesized via enzymatic phosphorylation using glycosyltransferases or phosphorylases. For example, donor specificity studies with enzymes like Teth514_1788 and Teth514_1789 have demonstrated activity toward α-D-glucosamine 1-phosphate when incubated with sugar-phosphate donors under standardized conditions (30°C, pH 7.0, 2-hour reaction). Thin-layer chromatography (TLC) is commonly used to verify product formation and reaction efficiency .

Q. How can α-glucosamine 1-phosphate be quantified in complex biological samples?

High-performance liquid chromatography (HPLC) with phosphate buffer mobile phases (e.g., 0.05 M potassium phosphate, pH 3.0) is widely employed. A validated protocol involves dissolving samples in water, mechanical shaking, and dilution to achieve linearity within 10–100 µg/mL. Quantification relies on comparing peak areas against glucosamine hydrochloride standards, with adjustments for molecular weight differences .

Q. What are the key challenges in stabilizing α-glucosamine 1-phosphate during experimental workflows?

Degradation due to phosphatase activity or pH instability is common. Methodological safeguards include:

  • Using phosphatase inhibitors (e.g., sodium fluoride) in extraction buffers.
  • Maintaining pH 6.5–7.5 during sample preparation.
  • Storing lyophilized samples at –80°C to prevent hydrolysis .

Advanced Research Questions

Q. How do structural variations in α-glucosamine 1-phosphate derivatives affect their binding to glycogen phosphorylase?

Q. What experimental strategies resolve contradictions in substrate specificity data for phosphatases acting on α-glucosamine 1-phosphate?

Discrepancies arise from species-specific enzyme variants. For example, chickpea CaIMP hydrolyzes α-glucosamine 1-phosphate and fructose 1,6-bisphosphate, while Arabidopsis VTC4 does not. To address this:

  • Perform kinetic assays (Km, Vmax) under standardized pH/temperature conditions.
  • Use genetic complementation (e.g., expressing CaIMP in vtc4 mutants) to validate bifunctionality .

Q. How can metabolic labeling with α-glucosamine 1-phosphate analogs track peptidoglycan biosynthesis in live bacteria?

Azido-functionalized analogs (e.g., Ac₃GlcNAz-1-P) are incorporated into E. coli peptidoglycan via the MurNAc pathway. Post-incubation, click chemistry (CuAAC) with fluorescent dyes enables visualization via confocal microscopy. Critical controls include:

  • Validating analog uptake via LC-MS.
  • Comparing labeling efficiency in wild-type vs. murA knockout strains .

Q. What chromatographic techniques differentiate α-glucosamine 1-phosphate from structurally similar metabolites (e.g., galactose 1-phosphate)?

Ion-pair chromatography with a Supelcosil LC-ABZ column and ethanol-ammonia mobile phase (75:30 v/v) achieves baseline separation. Retention factors (Rf) for α-glucosamine 1-phosphate (0.27) and galactose 1-phosphate (0.61) differ significantly. Post-elution hydrolysis (1 N H₂SO₄, 100°C) followed by pyridine-ethyl acetate chromatography further confirms identity .

Methodological Considerations

Q. How to design a robust assay for α-glucosamine 1-phosphate in heterogeneous enzyme mixtures?

  • Step 1: Optimize reaction conditions (e.g., 30°C, 120 mM enzyme, 2-hour incubation).
  • Step 2: Quench reactions with 0.1 M EDTA to chelate metal cofactors.
  • Step 3: Use anion-exchange SPE cartridges to isolate phosphorylated products before HPLC .

Q. What statistical approaches address variability in α-glucosamine 1-phosphate quantification across labs?

Implement inter-laboratory validation with:

  • Harmonized reference standards (e.g., USP-grade glucosamine sulfate).
  • Bland-Altman analysis to assess bias between methods.
  • Multivariate regression to adjust for buffer composition differences .

Data Interpretation and Contradictions

Q. Why do substrate specificity profiles for α-glucosamine 1-phosphate kinases vary between prokaryotic and eukaryotic systems?

Prokaryotic kinases (e.g., Methanococcus jannaschii) often exhibit broader substrate ranges due to evolutionary adaptations to nutrient-limited environments. Contrastingly, eukaryotic enzymes (e.g., human AGK1) show tighter specificity, likely reflecting metabolic compartmentalization. Phylogenetic analysis of active-site residues (e.g., ATP-binding motifs) can clarify these differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.